Sodium dichloroisocyanurate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es ist ein potenter Activin-Antagonist und befindet sich derzeit in der klinischen Entwicklung zur Behandlung von Knochenschwund bei verschiedenen Krankheitsindikationen .

Herstellungsmethoden

ACE-011 wird durch rekombinante DNA-Technologie synthetisiert. Das Gen, das die extrazelluläre Domäne des Activin-Rezeptors vom Typ IIA kodiert, wird mit dem Gen fusioniert, das die Fc-Portion des humanen Immunglobulins G1 kodiert. Dieses Fusionsgen wird dann in einen geeigneten Expressionsvektor inseriert, der in eine Wirtszellenlinie zur Proteinexpression eingebracht wird. Das exprimierte Fusionsprotein wird mit Affinitätschromatographietechniken gereinigt .

Vorbereitungsmethoden

ACE-011 is synthesized through recombinant DNA technology. The gene encoding the extracellular domain of activin receptor type IIA is fused with the gene encoding the Fc portion of human immunoglobulin G1. This fusion gene is then inserted into a suitable expression vector, which is introduced into a host cell line for protein expression. The expressed fusion protein is purified using affinity chromatography techniques .

Analyse Chemischer Reaktionen

ACE-011 wirkt hauptsächlich als Activin-Antagonist, indem es an Activin bindet und es daran hindert, über seinen Rezeptor zu signalisieren. Diese Interaktion beinhaltet keine traditionellen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution. Stattdessen beinhaltet es Protein-Protein-Interaktionen und die Hemmung von Signalwegen .

Wissenschaftliche Forschungsanwendungen

ACE-011 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Knochen Gesundheit: Es wird zur Behandlung von Knochenschwund bei Erkrankungen wie Osteoporose und multiplem Myelom entwickelt

Anämie: ACE-011 hat sich als vielversprechend für die Behandlung von Anämie erwiesen, insbesondere bei Patienten mit Myelofibrose und Patienten, die sich einer Chemotherapie unterziehen

Krebs: Preklinische Studien haben gezeigt, dass ACE-011 das Tumorwachstum bei Brustkrebs und multiplem Myelom hemmen kann

Pulmonale arterielle Hypertonie: ACE-011 wird aufgrund seiner Wirkung auf die Gefäßumgestaltung als potenzielle Behandlung für pulmonale arterielle Hypertonie untersucht.

Wirkmechanismus

ACE-011 entfaltet seine Wirkung, indem es an Activin und andere Mitglieder der Transforming Growth Factor Beta-Superfamilie bindet und sie so daran hindert, über den Activin-Rezeptor vom Typ IIA zu signalisieren. Diese Hemmung interferiert mit nachgeschalteten Signalkaskaden, insbesondere dem Smad-Weg, der an verschiedenen zellulären Prozessen wie Proliferation, Differenzierung und Apoptose beteiligt ist .

Wirkmechanismus

ACE-011 exerts its effects by binding to activin and other members of the transforming growth factor beta superfamily, thereby preventing them from signaling through the activin receptor type IIA. This inhibition interferes with downstream signaling cascades, particularly the Smad pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

ACE-011 ist einzigartig in seiner Fähigkeit, Activin und andere Mitglieder der Transforming Growth Factor Beta-Superfamilie anzusprechen. Zu den ähnlichen Verbindungen gehören:

RAP-011: Ein murines Analogon von ACE-011, das in präklinischen Studien ähnliche Wirkungen gezeigt hat.

Rekombinantes Erythropoietin: Wird zur Behandlung von Anämie eingesetzt, wirkt aber über einen anderen Weg und wurde mit erhöhten Risiken für Mortalität und thromboembolische Ereignisse in Verbindung gebracht.

Bisphosphonate: Werden zur Behandlung von Knochenschwund eingesetzt, hemmen aber hauptsächlich die Osteoklastenaktivität, anstatt die Knochenbildung zu fördern.

Der einzigartige Wirkmechanismus und das breite Anwendungsspektrum von ACE-011 machen es zu einem vielversprechenden therapeutischen Wirkstoff in verschiedenen Bereichen der Medizin und Forschung.

Biologische Aktivität

Sodium dichloroisocyanurate (NaDCC) is a chlorinated compound widely used for disinfection and sanitation purposes. Its biological activity primarily revolves around its antimicrobial properties, which have been extensively studied in various contexts, including water treatment, food safety, and medical applications. This article provides a comprehensive overview of the biological activity of NaDCC, supported by data tables, case studies, and detailed research findings.

NaDCC acts as a chlorinating agent that releases hypochlorous acid (HCA) upon dissolution in water. HCA is the active biocide responsible for the antimicrobial effects observed with NaDCC. The compound undergoes hydrolysis, producing HCA and isocyanurate; the latter helps stabilize the chlorine, enhancing its effectiveness over time .

Efficacy Against Bacteria and Fungi

Numerous studies have demonstrated the broad-spectrum antimicrobial activity of NaDCC against various pathogens:

- Bacterial Activity : NaDCC has shown significant efficacy against both Gram-positive and Gram-negative bacteria. A study tested 66 strains of fungi, 28 Gram-positive bacteria, and 29 Gram-negative bacteria, confirming rapid bactericidal action against resistant strains like Pseudomonas aeruginosa and Salmonella typhimurium .

- Fungal Activity : In cultural conditions, NaDCC effectively inhibited fungal growth, requiring longer exposure times for mycelial forms compared to yeast forms .

- Protozoan Activity : Notably, NaDCC demonstrated activity against protozoa such as Trichomonas vaginalis, further extending its antimicrobial spectrum .

Comparative Studies

A comparative study highlighted that NaDCC exhibited superior antibacterial properties compared to sodium hypochlorite (NaOCl) across various bacterial species. However, its effectiveness against Candida albicans was comparable to that of NaOCl .

Water Treatment in Ghana

A randomized controlled trial in Ghana assessed the health impacts of daily NaDCC tablet use for household drinking water treatment. Although NaDCC did not significantly reduce diarrhea rates among participants, it markedly improved water quality by reducing E. coli contamination levels from 96% at baseline to 8% in treated households . This underscores the compound's utility in enhancing microbial safety in drinking water.

Decontamination of Breast Milk

Research on decontaminating breast pump milk with NaDCC revealed that while it effectively sterilized equipment, it also raised concerns regarding the formation of trihalomethanes (THMs), which are potential carcinogens. The study found that THM levels remained below toxic thresholds when using properly diluted NaDCC solutions .

Toxicological Profile

While NaDCC is generally considered safe at recommended concentrations, there are notable toxicological concerns associated with higher doses. A case report documented a fatal incident involving ingestion of NaDCC tablets, leading to respiratory distress and metabolic acidosis due to chlorine gas release upon contact with stomach acid . Long-term studies indicate low acute oral toxicity; however, chronic exposure at high doses can lead to urinary tract lesions without a significant increase in tumor incidence .

Summary of Biological Activity

| Pathogen Type | Efficacy | Notes |

|---|---|---|

| Gram-positive Bacteria | High efficacy against various strains | Effective even in the presence of organic matter |

| Gram-negative Bacteria | Rapid bactericidal action | Inhibits resistant strains like Pseudomonas |

| Fungi | Effective against yeast and mycelial forms | Longer contact time required for mycelial forms |

| Protozoa | Active against Trichomonas vaginalis | Extends antimicrobial spectrum |

Eigenschaften

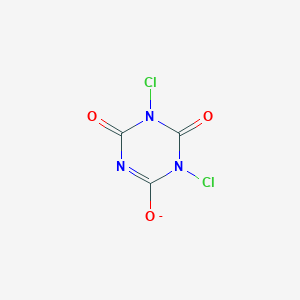

IUPAC Name |

1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJLBZWIKQJOAT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2N3O3- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does sodium dichloroisocyanurate exert its antimicrobial activity?

A1: NaDCC acts as a chlorine-releasing agent, gradually hydrolyzing in water to form hypochlorous acid (HOCl) [, , , ]. HOCl is a strong oxidizing agent that disrupts cellular processes in microorganisms, ultimately leading to cell death []. This broad-spectrum activity makes NaDCC effective against a variety of pathogens, including bacteria like Escherichia coli and Staphylococcus aureus, fungi like Candida albicans, and even viruses like the H7N9 avian influenza virus [, , , ].

Q2: Does the presence of organic matter affect the efficacy of this compound?

A2: Yes, the presence of organic matter, such as serum or albumin, can reduce the efficacy of NaDCC. Research suggests that higher concentrations of NaDCC may be required to achieve effective disinfection in the presence of organic matter [, ].

Q3: How does the antimicrobial efficacy of this compound compare to other disinfectants?

A4: Studies have shown that NaDCC exhibits comparable or even superior antimicrobial efficacy to other chlorine-based disinfectants, such as sodium hypochlorite [, , ]. For instance, NaDCC demonstrated a faster killing rate against Legionella pneumophila compared to sodium hypochlorite and bleaching powder [].

Q4: How stable is this compound in solution?

A5: The available chlorine content in NaDCC solutions decreases over time, particularly within the first few hours of preparation []. Therefore, it is recommended to prepare fresh solutions of NaDCC immediately before use to ensure optimal efficacy [].

Q5: Are there any strategies to improve the stability of this compound formulations?

A6: Research suggests that formulating NaDCC as an effervescent tablet can enhance its stability and reduce the strong chlorine odor associated with the powder form []. These tablets demonstrate a longer shelf life while maintaining their efficacy [].

Q6: Is this compound compatible with different materials used in medical devices and equipment?

A7: While NaDCC is generally considered safe for use on various surfaces, it can be corrosive to certain materials, especially at high concentrations []. For example, research has shown that NaDCC can contribute to the corrosion of AISI 304 stainless steel []. Therefore, it's crucial to consider material compatibility when using NaDCC for disinfection purposes.

Q7: What are some of the potential applications of this compound beyond traditional disinfection?

A7: NaDCC has shown promise in various applications, including:

- Root canal irrigation: NaDCC exhibits antimicrobial activity against common endodontic pathogens and may serve as an alternative to sodium hypochlorite in root canal irrigation [].

- Ballast water treatment: NaDCC can be incorporated into ballast water treatment systems to prevent the spread of invasive aquatic species [].

- Food preservation: Research suggests that NaDCC can effectively reduce microbial contamination in minimally processed foods, such as shredded lettuce [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.